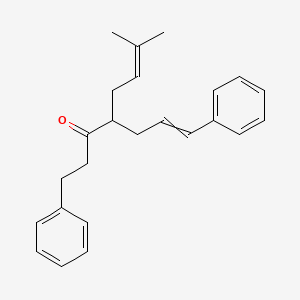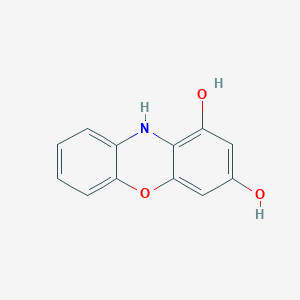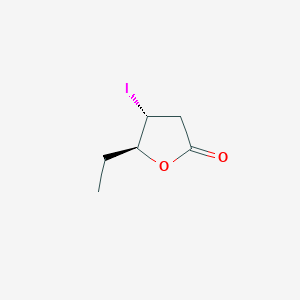![molecular formula C21H17N3O B12550354 Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-47-8](/img/structure/B12550354.png)
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline and Pyridine Rings: The initial step involves the synthesis of the isoquinoline and pyridine rings, which are essential components of the compound. This can be achieved through cyclization reactions using appropriate precursors.
Amination Reaction: The next step involves the introduction of the amino group to the pyridine ring. This can be done using reagents such as ammonia or amines under suitable conditions.
Coupling Reaction: The final step involves the coupling of the isoquinoline and pyridine rings with the phenol moiety. This can be achieved using coupling agents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. It may also be used in the development of new materials with unique properties.
作用機序
The mechanism of action of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- can be compared with other similar compounds, such as:
Phenol, 3-[(3,4-dihydro-6-methoxy-1-isoquinolinyl)methyl]-: This compound has a similar structure but with a methoxy group instead of the pyridinyl group.
Phenol, 3-[(3,4-dihydro-6-methoxy-1-isoquinolinyl)methyl]-: Another similar compound with slight variations in the functional groups attached to the aromatic rings.
The uniqueness of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
特性
CAS番号 |
821784-47-8 |
|---|---|
分子式 |
C21H17N3O |
分子量 |
327.4 g/mol |
IUPAC名 |
3-[[(5-isoquinolin-4-ylpyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C21H17N3O/c25-19-6-3-4-15(8-19)10-24-18-9-17(12-22-13-18)21-14-23-11-16-5-1-2-7-20(16)21/h1-9,11-14,24-25H,10H2 |
InChIキー |
WEGSPPOZMNGVGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC(=CN=C3)NCC4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)

![4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol](/img/structure/B12550283.png)
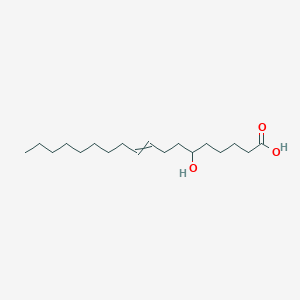
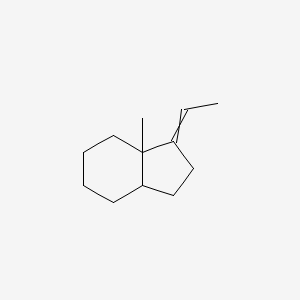

![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
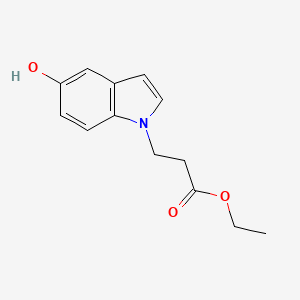

![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
